molecular formula C20H32O B1259916 ent-Kaur-15-en-16-ol

ent-Kaur-15-en-16-ol

Cat. No.: B1259916
M. Wt: 288.5 g/mol
InChI Key: BYNLGAZDLCEGRX-YTYFBAJQSA-N
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Description

ent-Kaur-15-en-16-ol is a complex organic compound characterized by its unique tetracyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple chiral centers and a highly rigid framework. It is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

Chemistry

In chemistry, ent-Kaur-15-en-16-ol is used as a building block for synthesizing more complex molecules. Its rigid structure and multiple chiral centers make it an interesting subject for stereochemical studies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its unique structure allows it to bind selectively to certain proteins and enzymes, making it a valuable tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of various high-value chemicals. Its stability and reactivity make it suitable for use in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ent-Kaur-15-en-16-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the tetracyclic core through cyclization reactions.

    Functional Group Transformations: Introduction of functional groups such as hydroxyl groups.

    Chiral Resolution: Separation of enantiomers to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

    Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ent-Kaur-15-en-16-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of ent-Kaur-15-en-16-ol involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,4S,9S,10R,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol
  • ent-Kaur-15-en-16-ol derivatives

Uniqueness

This compound stands out due to its specific stereochemistry and rigid tetracyclic structure. These features confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol

InChI

InChI=1S/C20H32O/c1-18(2)8-4-9-19(3)16(18)7-10-20-11-14(5-6-17(19)20)15(12-20)13-21/h12,14,16-17,21H,4-11,13H2,1-3H3/t14-,16-,17+,19-,20+/m1/s1

InChI Key

BYNLGAZDLCEGRX-YTYFBAJQSA-N

Isomeric SMILES

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)CO)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)CO)C)C

Synonyms

ent-kaur-15-en-17-ol
kaur-15-en-17-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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